molecular formula C16H12F3N5O4S B2803335 N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396852-26-8

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2803335
CAS No.: 1396852-26-8
M. Wt: 427.36
InChI Key: SFXBVDUFCAXQLD-UHFFFAOYSA-N
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Description

N-(4-(Methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a carboxamide group at position 5. The tetrazole ring is further modified at position 2 with a 4-(trifluoromethoxy)phenyl group, while the carboxamide nitrogen is linked to a 4-(methylsulfonyl)phenyl moiety. Key structural attributes include:

  • Tetrazole Core: Known for high chemical stability and bioisosteric replacement of carboxylic acids, enhancing metabolic resistance .
  • Trifluoromethoxy Group: An electron-withdrawing substituent that improves lipophilicity and membrane permeability.

This compound’s synthesis likely involves coupling reactions, such as HATU-mediated amide bond formation (as seen in analogous compounds) , followed by purification via chromatography.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXBVDUFCAXQLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of tetrazole rings and the introduction of functional groups such as methylsulfonyl and trifluoromethoxy. The synthesis typically utilizes various reagents and conditions that optimize yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that tetrazole derivatives can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often range from 0.5 to 7 μM, indicating potent activity against various malignancies .

Compound NameCell LineIC50 (μM)Reference
N-(4-Methylsulfonyl)phenyl-2H-tetrazole derivativeHeLa0.33
N-(4-Methylsulfonyl)phenyl-2H-tetrazole derivativeA27801.71
N-(4-Methylsulfonyl)phenyl-2H-tetrazole derivativeMCF-70.95

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. The presence of the methylsulfonyl group is known to enhance the anti-inflammatory properties of various compounds. In vitro studies have demonstrated that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have indicated that tetrazole derivatives can exhibit significant antibacterial activity, making them candidates for further development in antibiotic therapies .

Case Studies

  • Anticancer Evaluation : A study evaluated the efficacy of a series of tetrazole derivatives against a panel of cancer cell lines. Results showed that modifications in the substituents significantly affected the antiproliferative activity, with some compounds achieving IC50 values as low as 0.5 μM in MCF-7 cells .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory effects of related compounds in macrophage models. These studies revealed that certain derivatives could modulate cytokine production effectively, providing insights into their mechanism of action against inflammation .
  • Antimicrobial Efficacy : Research on antimicrobial activity highlighted the effectiveness of tetrazole derivatives against MRSA strains, showcasing their potential as novel antibacterial agents .

Scientific Research Applications

Key Steps in Synthesis:

  • Condensation Reaction: The initial step involves the reaction between 4-(methylsulfonyl)aniline and 4-trifluoromethoxybenzaldehyde to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization to form the tetrazole ring, often facilitated by the use of azide or nitrous acid.
  • Carboxamide Formation: The final step involves the introduction of a carboxamide group through acylation reactions.

These methods are essential for producing the compound in sufficient purity and yield for subsequent biological evaluations .

Biological Activities

N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that tetrazole derivatives possess significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, demonstrating potential efficacy in reducing inflammation in animal models. It has shown effectiveness comparable to established anti-inflammatory drugs like diclofenac sodium in carrageenan-induced edema tests .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been studied for its analgesic effects, providing a basis for its application in pain management therapies .

Therapeutic Potential

The diverse biological activities of this compound suggest several therapeutic applications:

Potential Applications:

  • Antibiotic Development: Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.
  • Anti-inflammatory Drugs: Its efficacy in reducing inflammation positions it as a candidate for developing new anti-inflammatory medications.
  • Pain Relief Formulations: The analgesic properties indicate potential use in formulating pain relief treatments, possibly enhancing existing therapies.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound showed significant inhibition against various pathogens, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Activity : Another research article reported that compounds within the tetrazole class exhibited promising anti-inflammatory effects when tested against standard models .
  • Pharmacokinetic Studies : Ongoing research is focusing on the pharmacokinetics and toxicity profiles of this compound to establish safe dosage levels for therapeutic use .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in the carboxamide moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine derivatives.

Reaction Conditions Products Key Observations
Basic hydrolysis (KO*Bu, MeOH)5-Carboxy-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazoleCleavage occurs rapidly (30 min) with high yields (>85%) .
Acidic hydrolysis (HCl, reflux)4-(Methylsulfonyl)aniline + 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acidReaction proceeds via protonation of the amide nitrogen, followed by nucleophilic attack .

Mechanistic Insight :

  • The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the amide carbonyl, accelerating hydrolysis .

  • Steric hindrance from the tetrazole ring may slow reaction kinetics compared to simpler amides.

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO<sub>2</sub>Me) moiety undergoes nucleophilic substitution under basic conditions.

Reagents Conditions Products
Alkyl/aryl aminesDMF, 80°C, 12 hN-Alkyl/aryl sulfonamide derivatives
ThiolsEtOH, reflux, 6 hThioether-linked tetrazoles

Example :
Reaction with benzylamine yields N-(4-(benzylsulfamoyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, confirmed by <sup>1</sup>H NMR .

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming bicyclic heterocycles.

Reagents Conditions Products
PhenylacetyleneCuI, DIPEA, DMF, 100°C, 8 hTriazolo[1,5-a]pyridine derivatives
AcetonitrileZn(OTf)<sub>2</sub>, MW, 150°C1,5-Disubstituted triazoles

Mechanistic Notes :

  • The tetrazole's electron-deficient nature facilitates dipolar cycloaddition .

  • Microwave (MW) irradiation reduces reaction times from days to hours .

Metabolic Reactions

In biological systems, the compound undergoes phase I and II metabolic transformations:

Enzyme System Reaction Type Major Metabolites
CYP3A4N-Dealkylation5-Carboxy-tetrazole + 4-(methylsulfonyl)aniline
UGT1A1Glucuronidation of tetrazoleTetrazole-β-D-glucuronide (inactive)

Pharmacokinetic Impact :

  • The trifluoromethoxy group reduces metabolic clearance by shielding the tetrazole from oxidative enzymes .

  • Glucuronidation enhances water solubility, facilitating renal excretion .

Stability Under Aqueous Conditions

The compound exhibits moderate hydrolytic stability in neutral aqueous solutions but degrades rapidly under extremes of pH.

pH Half-Life (25°C) Degradation Products
1.02.5 hCarboxylic acid + 4-(methylsulfonyl)aniline
7.448 h<5% degradation
13.00.5 hComplete decomposition to ionic species

Structural Insights :

  • π-π stacking between the tetrazole and phenyl rings stabilizes the molecule in neutral media .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–N bond in the tetrazole ring, generating nitrile imine intermediates.

Conditions Products Applications
UV (254 nm), THF, RT, 1 hNitrile imine + CO<sub>2</sub>Click chemistry for bioconjugation .

Key Observation :
Trapping experiments with dipolarophiles (e.g., dimethyl acetylenedicarboxylate) confirm the formation of transient nitrile imines .

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Name Core Structure Key Substituents Biological/Physical Implications Reference
Target Compound Tetrazole 4-(Trifluoromethoxy)phenyl, 4-(methylsulfonyl)phenyl High metabolic stability; moderate acidity (pKa ~4.5) -
1,2,4-Triazole-3(4H)-thiones Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerism (thione ↔ thiol); lower acidity (pKa ~6)
Isoxazole-4-carboxamide Isoxazole 5-Methylthiophen-2-yl, diethylaminophenyl Reduced aromaticity; higher solubility in polar solvents

Key Observations :

  • Tetrazoles exhibit greater acidity than triazoles, favoring ionization at physiological pH and improving solubility.
  • Triazole-thiones’ tautomerism may complicate pharmacokinetics compared to the rigid tetrazole core .

Substituent Effects on Electronic and Physical Properties

Substituent Group Example Compound Electronic Effect LogP (Predicted) Reference
Trifluoromethoxy Target Compound Strong electron-withdrawing (-I, -σ) ~3.2 -
Trifluoromethyl Nitrothiophene carboxamide Higher -I effect than -OCF₃ ~3.8
Methylsulfonyl Target Compound Polar, enhances solubility ~2.9 -
Sulfonamide MCL-1/BCL Inhibitor Hydrogen-bond acceptor; moderate -I ~2.5

Key Observations :

  • Trifluoromethoxy groups balance lipophilicity and electronic effects better than trifluoromethyl, which may overly increase LogP .
  • Methylsulfonyl groups improve aqueous solubility compared to sulfonamides, which may form stronger hydrogen bonds .

Key Observations :

  • The target compound’s synthesis likely employs HATU coupling for amide bond formation, similar to nitrothiophene derivatives .

Spectroscopic Characterization

Functional Group IR Absorption (cm⁻¹) Example Compound Reference
Tetrazole (C=N) ~1450–1550 Target Compound -
Triazole (C=S) 1247–1255 1,2,4-Triazole-3(4H)-thiones
Carboxamide (C=O) 1663–1682 Hydrazinecarbothioamides

Key Observations :

  • The absence of C=O bands in triazole-thiones confirms cyclization, whereas tetrazoles retain carboxamide carbonyls .

Q & A

Q. What are the optimal synthetic routes for N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitrile precursors under reflux conditions (e.g., in ethanol or DMF) .

Coupling Reactions : Introduce substituents (e.g., 4-(trifluoromethoxy)phenyl and 4-(methylsulfonyl)phenyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling .

Purification : Chromatography or recrystallization ensures >95% purity.

  • Optimization : Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

    • Table 1: Key Synthetic Parameters
StepReagents/ConditionsYield (%)Purity (%)Reference
Tetrazole FormationNaN₃, DMF, 80°C65–7590
CouplingPd(PPh₃)₄, K₂CO₃, DMF50–6085

Q. What characterization techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., trifluoromethoxy group at δ ~4.3 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₄F₃N₅O₃S: 432.07) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (SO₂ stretch) confirm functional groups .

Q. How can researchers assess the biological activity of this compound in vitro?

  • Methodological Answer :
  • Target Identification : Screen against enzyme targets (e.g., cyclooxygenase-2 (COX-2)) using fluorogenic assays .
  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate compound purity via HPLC (>98%) and control for solvent effects (e.g., DMSO concentration in assays) .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) and use statistical Design of Experiments (DOE) to identify confounding variables .
  • Target Selectivity : Perform kinase profiling or proteomic screens to rule off-target effects .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) predicts binding modes to COX-2, highlighting hydrogen bonds between the tetrazole ring and Arg120 .

  • Cellular Pathways : RNA-seq or phosphoproteomics can map downstream effects (e.g., apoptosis via caspase-3 activation) .

  • Structural Dynamics : Use cryo-EM or X-ray crystallography to resolve ligand-protein complexes at <3 Å resolution .

    • Table 2: Key Biological Findings
Assay TypeTargetKey FindingReference
Fluorogenic COX-2 AssayCOX-2IC₅₀ = 0.8 µM (competitive inhibition)
MTT CytotoxicityHeLa CellsIC₅₀ = 12.5 µM (dose-dependent apoptosis)

Q. How can computational modeling optimize the design of derivatives with enhanced activity?

  • Methodological Answer :
  • QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on potency (e.g., electron-withdrawing groups improve COX-2 binding) .
  • MD Simulations : Simulate ligand-receptor complexes >100 ns to assess stability and identify critical residues for mutagenesis studies .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for improved solubility) .

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